molecular formula C17H12FNO2 B2586374 2-(4-Fluorophenoxy)-8-methylquinoline-3-carbaldehyde CAS No. 1090952-67-2

2-(4-Fluorophenoxy)-8-methylquinoline-3-carbaldehyde

Cat. No.: B2586374
CAS No.: 1090952-67-2
M. Wt: 281.286
InChI Key: UDHUSTMTQWRCFD-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-8-methylquinoline-3-carbaldehyde is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their biological activities. The incorporation of a fluorine atom into the quinoline structure often enhances its biological activity and provides unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)-8-methylquinoline-3-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenoxy)-8-methylquinoline-3-carbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)-8-methylquinoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluorophenoxy)-8-methylquinoline-3-carbaldehyde is unique due to the presence of both the fluorophenoxy group and the formyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile building block in medicinal chemistry and other scientific research applications .

Properties

IUPAC Name

2-(4-fluorophenoxy)-8-methylquinoline-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO2/c1-11-3-2-4-12-9-13(10-20)17(19-16(11)12)21-15-7-5-14(18)6-8-15/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHUSTMTQWRCFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)OC3=CC=C(C=C3)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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